molecular formula C9H8F3NO2 B12545218 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide CAS No. 144167-31-7

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide

Cat. No.: B12545218
CAS No.: 144167-31-7
M. Wt: 219.16 g/mol
InChI Key: CPOLHUJZSVXPJN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is an organic compound with the molecular formula C9H8F3NO2. It is a white crystalline solid that is soluble in most organic solvents, such as ethanol, acetone, and dimethylformamide. This compound is known for its versatility and has a variety of applications in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide typically involves the reaction of 2,2,2-trifluoroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 60-70°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoroacetamides, amines, and substituted phenylacetamides .

Scientific Research Applications

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is employed in the production of agrochemicals and as a catalyst in various industrial chemical reactions.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways . The compound’s trifluoromethyl group enhances its binding affinity to proteins and other biological molecules, making it a potent inhibitor .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide can be compared with other similar compounds such as:

    2,2,2-Trifluoro-N-phenylacetamide: This compound lacks the methoxy group, which may result in different reactivity and binding properties.

    2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group on the phenyl ring, which can influence its chemical behavior and applications.

    2,2,2-Trifluoroacetanilide: This compound is structurally similar but does not have the methoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is a chemical compound recognized for its potential therapeutic applications due to its unique structural properties. This acetanilide derivative contains a trifluoromethyl group and a methoxy group attached to a phenyl ring, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

  • Molecular Formula : C10H10F3N1O2
  • Molecular Weight : 219.16 g/mol
  • CAS Number : 354-38-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : It has been studied for its potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of this compound against several pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer effects of this compound have been evaluated using various cancer cell lines. The findings suggest that it inhibits cell growth and induces apoptosis in cancer cells.

Case Studies

  • Study on Hep-G2 Cells :
    • IC50 Value : 25 µM
    • The compound significantly reduced cell viability compared to control groups.
  • Study on MCF-7 Cells :
    • IC50 Value : 33.2 µM
    • Indicated strong antiproliferative activity, with morphological changes observed under microscopy.
  • Study on SK-N-MC Cells :
    • The compound demonstrated a dose-dependent response with an IC50 value of approximately 40 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes apoptotic pathways through the activation of caspases.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly influence the biological activity:

Structural ModificationEffect on Activity
Addition of Methoxy GroupIncreased binding affinity to targets
Trifluoromethyl SubstitutionEnhanced antimicrobial properties

Properties

CAS No.

144167-31-7

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-methoxy-N-phenylacetamide

InChI

InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

CPOLHUJZSVXPJN-UHFFFAOYSA-N

Canonical SMILES

CON(C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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